molecular formula C10H11N3O2 B6597401 Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate CAS No. 69878-51-9

Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate

Cat. No.: B6597401
CAS No.: 69878-51-9
M. Wt: 205.21 g/mol
InChI Key: TZVPHEKAVUIROV-UHFFFAOYSA-N
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Description

Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate is a chemical compound of significant interest in scientific research, primarily due to its core benzimidazole pharmacophore. The benzimidazole structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. This specific compound features a benzimidazole ring system substituted with a methyl carbamate group at the 2-position and a methyl group at either the 4- or 5-position. Benzimidazole derivatives are extensively investigated for their potential antiparasitic and anticancer properties. Their mechanism of action often involves the inhibition of microtubule polymerization by binding to tubulin, a critical protein for cellular structure and division. This disruption impairs essential processes like nutrient uptake and cellular replication in target organisms or cells. The structural similarity of benzimidazoles to purine nucleotides allows them to readily interact with enzymes and biopolymers, facilitating diverse biochemical interactions including hydrogen bonding and hydrophobic forces. Researchers utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents. It is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl N-(4-methyl-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11-7)13-10(14)15-2/h3-5H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVPHEKAVUIROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220156
Record name Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate
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Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69878-51-9
Record name Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate
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Record name Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [4(or 5)-methyl-1H-benzimidazol-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of o-phenylenediamine with trimethyl orthoformate to form the benzimidazole core, which is then reacted with methyl chloroformate to introduce the carbamate group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Agricultural Applications

MBC is widely recognized as a systemic fungicide used to control a variety of fungal diseases in crops. Its mode of action involves disrupting cellular division in fungi, which inhibits their growth and reproduction. Notable applications include:

  • Control of Fungal Diseases : MBC has been effective against pathogens such as Albugo candida, Plasmodiophora brassicae, and Sclerotium rolfsii . It was first introduced in Europe in 1974 primarily for managing eyespot disease in crops.
  • Stability and Persistence : One of the significant characteristics of MBC is its stability in soil and water, contributing to its effectiveness but also leading to environmental concerns due to potential contamination of food sources .

Bioremediation Applications

Recent research has highlighted the potential for MBC in bioremediation efforts:

  • Microbial Degradation : A study isolated a bacterium, Nocardioides sp. strain SG-4G, capable of hydrolyzing MBC into less harmful metabolites. This bacterium demonstrated strong detoxification activity, making it suitable for use in bioremediation applications . The enzyme responsible for this hydrolysis was characterized and found to be a serine hydrolase.

Case Study: Bioremediation Using Nocardioides sp.

In laboratory settings, radiation-killed, freeze-dried cells of Nocardioides sp. were tested for their ability to degrade MBC in contaminated soils. The findings indicated significant reduction in MBC levels over time, showcasing the potential for microbial solutions in managing pesticide residues .

Analytical Applications

MBC can be effectively analyzed using High-Performance Liquid Chromatography (HPLC), particularly with reverse-phase methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for Mass-Spec compatibility. This method allows for the isolation of impurities and is scalable for preparative separation .

Environmental Impact Studies

Research has also focused on the environmental fate of MBC:

  • Adsorption Studies : Investigations into the adsorption-desorption processes of MBC in various soil types have been conducted to understand its behavior in agricultural settings. These studies are crucial for assessing the mobility and retention of MBC in soils, which can influence its ecological impact .

Mechanism of Action

The mechanism of action of methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can bind to tubulin proteins, disrupting microtubule assembly and interfering with cell division. This mechanism is particularly relevant in its use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole carbamates share a common core structure but exhibit distinct biological activities and physicochemical properties due to substituent variations. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent(s) LogP Key Applications
Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate C₁₀H₁₁N₃O₂ 205.22 Methyl at 4- or 5-position 1.61 Antifungal research
Carbendazim (MBC) C₉H₉N₃O₂ 191.19 None (unsubstituted) 1.34* Agricultural fungicide
Mebendazole C₁₆H₁₃N₃O₃ 295.30 5-Benzoyl 3.02* Anthelmintic, anticancer
Fenbendazole C₁₅H₁₃N₃O₂S 299.35 5-Phenylthio 3.50* Veterinary antiparasitic
R 17934 (Oncodazole) C₁₃H₁₁N₃O₂S 273.31 5-(2-Thienylcarbonyl) 2.80* Experimental antitumoral

*LogP values estimated from structural analogs.

  • Mebendazole and R 17934 feature bulkier substituents (benzoyl and thienylcarbonyl), contributing to higher LogP values and selective binding to parasitic or tumor cell tubulin .

Mechanism of Action

All benzimidazole carbamates inhibit microtubule assembly by binding to β-tubulin, but substituents influence target affinity and specificity:

  • This compound : Disrupts cytoplasmic and spindle microtubules in yeast, akin to carbendazim, but methyl substitution may stabilize binding to fungal tubulin .
  • Carbendazim : Broad-spectrum fungicide; metabolized to 5-hydroxy derivatives, which retain activity but exhibit reduced mammalian toxicity .
  • R 17934 : Exhibits potent antitumoral activity by selectively destabilizing microtubules in malignant cells, with minimal effects on host cells .
  • Fenbendazole : Targets helminth β-tubulin, inhibiting glucose uptake and mitochondrial ATP synthesis in parasites .

Pharmacokinetics and Toxicity

  • Metabolism :
    • Carbendazim undergoes hydroxylation to 5-HBC and 4-HBC, which are rapidly excreted .
    • This compound lacks extensive metabolism data, but its methyl group may reduce oxidative metabolism compared to carbendazim .
  • Toxicity: Carbendazim impurities (e.g., aminophenazone) were historically mutagenic, but modern synthesis avoids these . Mebendazole and fenbendazole show low mammalian toxicity due to selective tubulin binding .

Biological Activity

Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate, commonly referred to as a benzimidazole carbamate, has garnered attention for its biological activity, particularly in the context of cancer research and toxicological assessments. This compound is structurally related to carbendazim, a known fungicide, and has been studied for its potential therapeutic applications and metabolic pathways.

  • Molecular Formula : C10H11N3O2
  • CAS Number : 69878-51-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential cytotoxic effects against cancer cells and its metabolic behavior in biological systems.

Cytotoxicity Studies

Recent research indicates that this compound exhibits significant cytotoxicity in various cancer cell lines. For instance, a study on breast cancer cells demonstrated that the compound induced cell death through both p53-dependent apoptosis and p53-independent mechanisms, with cancer cells being over ten times more sensitive than normal mammary epithelial cells .

The mechanisms by which this compound exerts its effects include:

  • Microtubule Disruption : Similar to other benzimidazole derivatives, it may disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, evidenced by increased levels of cleaved PARP and Caspase-3 in treated cells .

Toxicological Profile

Toxicological assessments have indicated that this compound has low acute toxicity, with an LD50 greater than 2000 mg/kg in rats. However, sub-lethal effects include histopathological changes in reproductive organs .

Metabolism and Excretion

The metabolism of this compound involves several pathways:

  • In animal studies, it was observed that the primary urinary metabolite was 5-HBC, with a significant portion excreted within 24 hours post-administration .
  • The compound undergoes oxidation and conjugation processes primarily in the liver, leading to various metabolites that may exhibit different biological activities .

Case Studies

  • Breast Cancer Cell Lines : A study highlighted the sensitivity of p53-mutant breast cancer cells to the compound compared to wild-type cells. The results suggested a potential therapeutic window for treating resistant cancer types .
  • Neuroblastoma and Glioblastoma : Another investigation into related benzimidazole compounds demonstrated their efficacy against neuroblastoma and glioblastoma cell lines, indicating that structural modifications could enhance cytotoxic effects .

Data Summary Table

Study FocusFindings
Cytotoxicity in Cancer CellsInduces apoptosis; >10x sensitivity in cancer cells compared to normal cells .
Acute ToxicityLD50 >2000 mg/kg; low acute toxicity observed in animal models .
Metabolic PathwaysMajor urinary metabolite identified; rapid excretion within 24 hours .
Mechanism of ActionDisruption of microtubules; activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate formation. For example, tert-butyl carbamate intermediates are prepared by reacting aminocyclohexyl derivatives with nitropyrimidines in THF, followed by reduction using Fe/NH4Cl and subsequent coupling with methyl oxoacetate . Column chromatography (silica gel) is critical for purification, with mobile phases like EtOAc/hexane mixtures ensuring high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C NMR : Distinct chemical shifts for the benzimidazole ring (δ 7.2–7.8 ppm for aromatic protons) and carbamate methyl group (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 191.19 for C9H9N3O2) confirm molecular weight .
  • X-ray Crystallography : Resolves positional isomerism (4- vs. 5-methyl) via bond-length analysis (e.g., C–C bond precision ±0.002 Å) .

Q. What solubility properties should be considered for in vitro biological assays?

  • Methodological Answer : The compound exhibits pH-dependent solubility:

  • 29 mg/L in water (pH 4) vs. 8 mg/L (pH 7) .
  • Use HCl or acetic acid for solubilization in aqueous buffers. For organic phases, ethanol (300 mg/L) or DCM (68 mg/L) are viable .

Advanced Research Questions

Q. How can positional isomerism (4-methyl vs. 5-methyl) be resolved during synthesis and characterization?

  • Methodological Answer :

  • Regioselective Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) to favor one isomer. For example, CuI/Pd(PPh3)2Cl2 catalysts enhance selectivity in coupling reactions .
  • Differentiation via NMR : 2D NMR (e.g., NOESY) identifies spatial proximity of methyl groups to adjacent protons. X-ray crystallography provides definitive isomer assignment .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Step Optimization : Reduce side reactions by controlling stoichiometry (e.g., 1:1 molar ratio of nitropyrimidine to amine intermediates) .
  • Catalyst Selection : Use Pd-based catalysts for Suzuki couplings (e.g., 80–90% yield improvements) .
  • Purification : Employ gradient elution in column chromatography to isolate intermediates with >97% purity .

Q. How to address contradictory solubility/stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Use HPLC to monitor degradation products over time (e.g., 24–72 hours) at pH 4–8. Adjust buffer systems (e.g., citrate for acidic, phosphate for neutral) to mitigate hydrolysis .
  • Data Reconciliation : Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability linked to pH .

Q. Which analytical methods are most reliable for quantifying trace impurities?

  • Methodological Answer :

  • GC with FID Detection : Achieves precision (RSD <0.5% for methyl carbamate) for volatile impurities .
  • HPLC-MS/MS : Detects non-volatile impurities (e.g., benzimidazole derivatives) with LOD <0.1 ppm .
  • Elemental Analysis : Validate nitrogen/carbon content (±0.3% deviation) to confirm stoichiometric purity .

Q. What are key considerations for designing antifungal activity studies?

  • Methodological Answer :

  • Bioassay Design : Use standardized fungal strains (e.g., Fusarium spp.) and include carbendazim as a positive control .
  • Dose-Response Curves : Test concentrations from 1–100 µM, accounting for solubility limits in aqueous media .
  • Mechanistic Studies : Employ fluorescence microscopy to assess hyphal disruption or β-tubulin binding .

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